N-(4-iodophenyl)-2-phenylbutanamide
Description
N-(4-Iodophenyl)-2-phenylbutanamide is an aromatic amide characterized by a 4-iodophenyl group attached to a 2-phenylbutanamide backbone. Its molecular formula is C₁₆H₁₆INO (molecular weight: 381.22 g/mol) . The compound’s solubility in chlorinated solvents (e.g., dichloromethane) suggests utility in solution-phase applications, such as thin-film deposition for material science .
Properties
IUPAC Name |
N-(4-iodophenyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO/c1-2-15(12-6-4-3-5-7-12)16(19)18-14-10-8-13(17)9-11-14/h3-11,15H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEJGCDXSIXBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-2-phenylbutanamide typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 4-iodoaniline with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired amide bond.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in N-(4-iodophenyl)-2-phenylbutanamide can undergo substitution reactions, such as the Suzuki-Miyaura coupling, to form various biaryl compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions to form biaryl products.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products:
Biaryl Compounds: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: N-(4-iodophenyl)-2-phenylbutanamide can serve as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Potential Drug Development: The compound’s structure suggests it could be explored for biological activity, including antibacterial and antifungal properties.
Industry:
Mechanism of Action
The mechanism of action for N-(4-iodophenyl)-2-phenylbutanamide would depend on its specific application. For instance, if used as a drug, it might interact with biological targets such as enzymes or receptors. The iodine atom could play a role in enhancing the compound’s binding affinity or specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Compounds with halogenated phenyl groups exhibit distinct physicochemical and biological properties. Below is a comparative analysis:
Key Findings :
- Halogen Impact : Despite the larger atomic radius of iodine compared to fluorine, halogen size minimally affects inhibitory potency in maleimide derivatives (e.g., IC₅₀ ~4–7 μM for MGL inhibition) .
- Solubility: Bulky iodophenyl groups enhance solubility in non-polar solvents compared to smaller halogens, as seen in HTMs3a–c (dichloromethane/chloroform solubility) .
Backbone Modifications in Amide Derivatives
Variations in the amide backbone influence reactivity and biological activity:
Key Findings :
- Synthetic Yields : Steric hindrance from multiple iodophenyl groups (e.g., HTMs3c ) reduces yields (30% vs. 80% for HTMs3b ) .
- Diagnostic Utility: 123I-FP-CIT, a tropane derivative with a 4-iodophenyl group, shows 90% sensitivity in Lewy body dementia detection but lower specificity (76%) compared to 123I-MIBG (93% sensitivity, 100% specificity) .
Pharmacological Activity Comparison
Selected compounds with 4-iodophenyl motifs and their biological activities:
Key Findings :
- Enzyme Inhibition: Iodine’s electron-withdrawing effect may enhance binding affinity in enzyme inhibitors, though this is less pronounced than electronic effects from substituents like nitro or cyano groups .
- Imaging Agents: 123I-FP-CIT’s diagnostic limitations (e.g., false positives in Parkinsonian disorders) highlight the need for structural optimization in iodophenyl-based tracers .
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